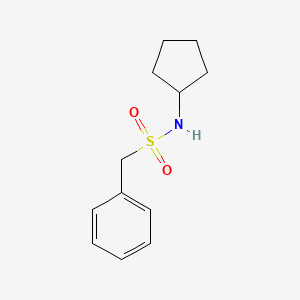

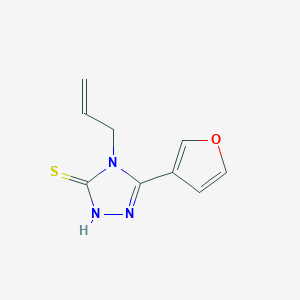

![molecular formula C19H17NO2S B5539759 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

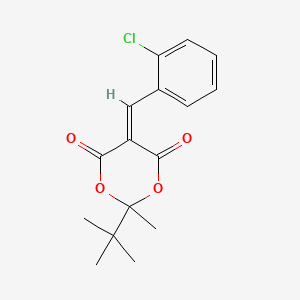

1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is a compound with a thiophene ring fused to a quinoline ring. Compounds with similar structures have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

Compounds related to 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone have been synthesized through various methods. For example, a compound with a thiophene dioxide ring was synthesized via the condensation of dihydrothiophen-3(2H)-one 1,1-dioxide, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, and 3-methoxybenzaldehyde in refluxing ethanol (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds shows a thiophene dioxide ring and a pyridine ring adopting envelope conformations. The crystal packing in these structures is often stabilized by non-classical intermolecular C—H⋯O hydrogen bonds (Wang et al., 2010).

Chemical Reactions and Properties

In the synthesis of related compounds, key steps involve reactions such as condensation, Friedlander quinoline synthesis, and ortho-lithiation. These processes demonstrate the chemical reactivity and the formation of complex structures typical of quinoline derivatives (Kitson et al., 2010).

Physical Properties Analysis

Compounds similar to 1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone exhibit various physical properties, such as fluorescence in aqueous media and stability against light and heat. For instance, 6-methoxy-4-quinolone has been noted for its strong fluorescence across a wide pH range, indicating the potential for diverse physical behaviors in related compounds (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives include reactions with various reagents and the formation of different functional groups. For example, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the chemical versatility of these compounds (Puthran et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

- Orientation of Cyclization in Thiazolo‐Quinazoline Heterocyclic System : Gupta and Chaudhary (2015) investigated the condensation and reaction processes involving compounds structurally related to "1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone", leading to the synthesis of thiazolo‐quinazoline derivatives. The study utilized NMR, DFT, and X-ray diffraction to establish the regiochemistry and structure of the cyclized products, highlighting the methodological significance in heterocyclic chemistry and potential pharmaceutical applications (Gupta & Chaudhary, 2015).

Electrophilic and Reductive Behavior

- Electrochemical Behavior of α-Hydroxy and α-Methoxy Quinones : Bautista-Martínez, González, and Aguilar-Martínez (2004) explored the electrochemical properties of quinones similar to "1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone", examining how the presence of α-hydroxy and α-methoxy groups affects their reduction mechanism in acetonitrile. This study offers insights into the reactivity and potential applications of quinone derivatives in electrochemical systems and sensors (Bautista-Martínez et al., 2004).

Antiproliferative Activities

- Antiproliferative Evaluation of Quinoline Derivatives : Chen et al. (2008) synthesized and evaluated a series of quinoline derivatives, structurally related to "1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone", for their antiproliferative activities against various cancer cell lines. The study identified compounds with significant potential for cancer treatment, indicating the medicinal chemistry applications of such compounds (Chen et al., 2008).

Applications in Fluorescence and Labeling

- Novel Fluorophore with Wide pH Range Fluorescence : Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, derived from methoxyphenyl compounds, demonstrating strong fluorescence in a wide pH range. This research points to the utility of methoxyquinolone derivatives in biomedical analysis and fluorescent labeling, highlighting their stability and applicability in various analytical contexts (Hirano et al., 2004).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-13-11-19(20-17-6-4-3-5-16(13)17)23-12-18(21)14-7-9-15(22-2)10-8-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHRMMJPYPQBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)